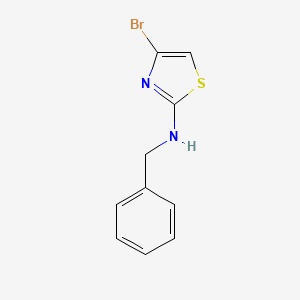

N-Benzyl-4-bromo-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-9-7-14-10(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAPLNAFBYNDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Targeted Synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine

The construction of this compound can be approached through several synthetic routes. The key challenges lie in the regioselective introduction of the bromine atom at the C4 position and the subsequent N-alkylation of the exocyclic amino group without affecting the thiazole (B1198619) ring.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The first and most intuitive disconnection is at the C-N bond of the exocyclic amino group, suggesting a precursor of 4-bromo-1,3-thiazol-2-amine and a benzylating agent like benzyl (B1604629) bromide or benzyl chloride. This approach relies on the selective N-alkylation of the 2-amino group.

A second disconnection can be made at the bonds forming the thiazole ring itself, which is characteristic of the Hantzsch thiazole synthesis. This would involve the reaction of a substituted thiourea (B124793), in this case, N-benzylthiourea, with an α-haloketone. To achieve the desired 4-bromo substitution, a dihalogenated ketone or a subsequent bromination step would be necessary.

Multi-step Synthetic Sequences

Based on the retrosynthetic analysis, a multi-step synthesis is the most practical approach to obtain this compound with high purity and yield. This typically involves the formation of the 2-aminothiazole (B372263) core, followed by regioselective bromination and finally N-alkylation.

The introduction of a bromine atom specifically at the C4 position of the 2-aminothiazole ring is a critical step. Direct bromination of 2-aminothiazole can lead to a mixture of products, including substitution at the C5 position and on the amino group. Therefore, regioselective methods are preferred.

One effective method involves the use of copper(II) bromide (CuBr₂) as a brominating agent. The reaction of a 2-aminothiazole derivative with CuBr₂ in a suitable solvent like acetonitrile (B52724) can afford the corresponding 5-bromo-2-aminothiazole. However, achieving C4-bromination often requires a different strategy. A plausible route involves starting with a precursor that already contains the C4 substituent or a directing group that facilitates bromination at the desired position.

Alternatively, the Hantzsch synthesis can be adapted to yield a 4-substituted thiazole directly. By using an α,α-dihaloketone in the condensation reaction with a thiourea, a 4-halothiazole can be formed. For instance, the reaction of 1,1,3-tribromoacetone (B1347163) with thiourea could potentially yield 2-amino-4-bromothiazole, although careful control of reaction conditions is necessary to avoid side reactions.

A more controlled approach involves the synthesis of 2-aminothiazole first, followed by a regioselective bromination. While direct bromination is often unselective, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent can favor bromination at the C5 position. To achieve C4 bromination, one might consider protecting the C5 position or utilizing a substrate where C4 is more activated. In some cases, a Sandmeyer-type reaction on a 4-amino-2-aminothiazole derivative could be envisioned, although this adds considerable complexity to the synthesis.

Recent studies have shown that the regioselectivity of halogenation on the 2-aminothiazole ring can be controlled by the choice of reagents and reaction conditions. For instance, the use of copper salts has been reported to achieve regioselective halogenation at the 5-position. nih.gov

The introduction of the benzyl group onto the exocyclic amino group of 4-bromo-1,3-thiazol-2-amine is typically achieved through nucleophilic substitution. The reaction of 4-bromo-1,3-thiazol-2-amine with benzyl bromide or benzyl chloride in the presence of a base is a common protocol.

The choice of base is crucial to prevent side reactions, such as alkylation of the thiazole ring nitrogen (N3). Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

It is important to note that the alkylation of 2-aminothiazoles can sometimes lead to the formation of the 2-imino-3-alkylthiazoline isomer, especially in the absence of a condensing agent. acs.org However, in the presence of a base that deprotonates the exocyclic amino group, the desired N-alkylated product is generally favored. acs.org

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride | Potassium carbonate | Acetonitrile | Reflux | Good to Excellent |

| Benzyl bromide | Sodium hydride | DMF | Room Temperature | High |

| Benzyl alcohol | Mitsunobu reaction conditions (DEAD, PPh₃) |

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the 1,3-thiazole ring system. mdpi.com This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. To synthesize this compound via this route, one would ideally start with N-benzylthiourea and a suitable α,α'-dihaloketone.

The reaction of N-benzylthiourea with a compound like 1,3-dibromoacetone (B16897) would be expected to yield the target molecule. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.

| α-Halocarbonyl | Thiourea Derivative | Solvent | Conditions | Product |

|---|---|---|---|---|

| α-Bromoacetophenone | Thiourea | Ethanol (B145695) | Reflux | 2-Amino-4-phenylthiazole |

| 1,3-Dichloroacetone | N-Phenylthiourea | Acetone | Room Temperature | 4-Chloro-N-phenyl-1,3-thiazol-2-amine |

Evaluation of One-Pot Synthetic Procedures for Thiazol-2-amine Derivatives

The development of one-pot synthetic procedures for 2-aminothiazole derivatives is an area of active research, aiming to improve efficiency and reduce waste. mdpi.comclockss.org A one-pot synthesis of this compound could potentially involve the in-situ formation of the α-bromoketone followed by the Hantzsch condensation.

For instance, a ketone could be treated with a brominating agent like copper(II) bromide to generate the α-bromoketone, which then reacts with N-benzylthiourea in the same reaction vessel. clockss.org This approach avoids the isolation of the often lachrymatory and unstable α-haloketone intermediates.

Another possibility for a one-pot reaction would be a three-component reaction involving a ketone, a brominating agent, and N-benzylthiourea. Such a process would require careful optimization of reaction conditions to ensure the sequential reactions proceed in the desired manner. While one-pot syntheses of various 2-aminothiazole derivatives have been reported, a specific, high-yielding protocol for this compound is not yet well-established in the literature and represents an opportunity for further synthetic exploration.

Mechanistic Investigations of Reactions Pertinent to this compound Synthesis

The synthesis of the this compound core structure is primarily achieved through established methodologies for thiazole ring formation, most notably the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This pathway involves the reaction of an α-halocarbonyl compound with a species containing a thioamide functional group. nih.gov For the target molecule, the logical precursors would be N-benzylthiourea and a brominated 3-carbon α,β-dihalocarbonyl or α-halo-α,β-unsaturated carbonyl compound.

The formation of the 2-aminothiazole ring is a classic example of a reaction sequence initiated by nucleophilic substitution. The thiazole ring's C2-position is inherently electron-deficient and, therefore, susceptible to nucleophilic attack. nih.govpharmaguideline.comchemicalbook.com In the context of the Hantzsch synthesis, the mechanism proceeds through several key nucleophilic steps.

The initial step involves the nucleophilic attack of the sulfur atom from N-benzylthiourea on the electrophilic carbon of an α-haloketone. nih.gov This is an SN2 reaction where the sulfur, acting as a potent nucleophile, displaces a halide leaving group. This forms an isothiouronium salt intermediate. The presence of the benzyl group on one of the nitrogen atoms does not significantly hinder the nucleophilicity of the sulfur atom. The subsequent steps involve intramolecular reactions, but the initial C-S bond formation is a critical intermolecular nucleophilic substitution.

Furthermore, nucleophilic substitution reactions can occur on the thiazole ring itself. Halogen atoms attached to the thiazole ring, such as the bromine at the C4 position, can be displaced by strong nucleophiles. pharmaguideline.com The C2, C4, and C5 positions are all potential sites for such attacks. pharmaguideline.com

Cycloaddition reactions represent another powerful strategy for constructing heterocyclic rings. Thiazole derivatives can be synthesized through various cycloaddition pathways, including [3+2] cycloadditions. rsc.orgnih.gov For instance, thiazolium salts can react with electron-deficient components in asymmetric [3+2] cycloaddition reactions to yield complex thiazole-containing structures. rsc.org Another approach involves a copper-catalyzed [3+2] cycloaddition to produce pyrazolyl thiazole derivatives. nih.gov

While concerted cycloadditions are a valid approach for thiazole synthesis, the most common and direct route to simple 2-aminothiazoles, like the backbone of this compound, is the Hantzsch synthesis. This reaction is more accurately described as a condensation followed by an intramolecular cyclization rather than a concerted cycloaddition. nih.gov In some specialized cases, Diels-Alder reactions of thiazoles can occur at high temperatures, typically followed by sulfur extrusion to form pyridines. wikipedia.org

Intramolecular cyclization is the definitive step in many thiazole syntheses, including the Hantzsch method. nih.gov Following the initial nucleophilic substitution that forms the isothiouronium intermediate, the next crucial step is an intramolecular cyclization. The nitrogen atom of the thioamide moiety attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate, a hydroxythiazoline. nih.gov This step is often facilitated by a base, which can deprotonate the nitrogen, increasing its nucleophilicity.

The final step in the Hantzsch synthesis is the dehydration of the hydroxythiazoline intermediate. This acid- or base-catalyzed elimination of a water molecule results in the formation of the stable, aromatic thiazole ring. nih.gov

Alternative methods also rely on intramolecular cyclization. For example, a one-pot method involving N-desilylation, thioacylation, and subsequent intramolecular thia-Michael cycloisomerization has been developed for synthesizing substituted thiazoles. lookchem.com Other strategies involve the cyclization of Michael adducts, which are formed from the reaction of active methylene (B1212753) groups in thiazolinones with activated alkenes. purkh.com

Optimization and Refinement of Synthetic Reaction Parameters

The selection of an appropriate solvent is critical for controlling reaction rates and minimizing side product formation. Studies on the synthesis of analogous N-substituted-thiazol-2-amines have demonstrated the profound effect of the solvent system. nanobioletters.com The reaction between a substituted thiourea and a 2-bromo-acetophenone derivative was tested in various solvents to optimize conditions. nanobioletters.com

Polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to be highly effective, often providing the best yields. nanobioletters.com In one study, using DMF as the solvent resulted in yields as high as 95%. nanobioletters.com In contrast, protic solvents like ethanol and methanol, or non-polar solvents like toluene, generally result in lower yields under similar conditions. nanobioletters.com The higher dielectric constant and solvating power of DMF can stabilize charged intermediates in the reaction mechanism, thereby accelerating the rate-limiting steps.

The table below summarizes the effect of different solvents on the yield of a model reaction for the synthesis of a thiazol-2-amine derivative, which can be extrapolated to the synthesis of this compound.

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | K2CO3 | Low | nanobioletters.com |

| Toluene | K2CO3 | Low | nanobioletters.com |

| Methanol | NaOAc | Moderate | nanobioletters.com |

| Acetic Acid | - | Low | nanobioletters.com |

| DMF | K2CO3 | 95 | nanobioletters.com |

The choice of catalysts and reagents plays a pivotal role in the synthesis of thiazoles. In the Hantzsch synthesis, a base is often employed to facilitate the reaction. The base can deprotonate the thiourea, enhancing its nucleophilicity, and also promote the final dehydration step.

Systematic screening of different bases has shown that inorganic bases like potassium carbonate (K₂CO₃) are particularly effective, especially when paired with a solvent like DMF. nanobioletters.com Other bases such as sodium acetate (B1210297) and ammonium (B1175870) acetate have also been used, but often result in lower yields compared to potassium carbonate. nanobioletters.com The "cesium effect," where cesium bases like cesium carbonate show high chemoselectivity, has been noted in related N-alkylation reactions and could be relevant for optimizing the synthesis of secondary amines on the thiazole scaffold. researchgate.net

In addition to bases, specific catalysts can be used for certain thiazole syntheses. For example, copper(I) iodide has been used as a catalyst in cyclization reactions to form the thiazole ring from oximes, anhydrides, and potassium thiocyanate. nih.gov While this specific route may not be the most direct for this compound, it highlights the potential for metal catalysis in thiazole chemistry. nih.govnumberanalytics.com

The table below illustrates the impact of different bases on the yield of a model thiazol-2-amine synthesis.

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaOAc | Methanol | Moderate | nanobioletters.com |

| NH4OAc | Methanol | Moderate | nanobioletters.com |

| Pyridine | DMF | Low | nanobioletters.com |

| Triethylamine (B128534) | DMF | Low | nanobioletters.com |

| K2CO3 | DMF | 95 | nanobioletters.com |

Temperature and Reaction Time Profiling for Enhanced Yield and Purity

A comprehensive review of the scientific literature did not yield specific studies detailing the systematic profiling of temperature and reaction time for the synthesis of this compound. While general synthetic routes for related 2-aminothiazole derivatives are documented, specific optimization data, including detailed tables of reaction conditions versus yield and purity for this particular compound, are not publicly available in the reviewed sources.

Similarly, the reaction time is a crucial variable that requires careful optimization. A reaction time that is too short may result in incomplete conversion of the starting materials, leading to a lower yield. Conversely, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation and degradation, which complicates the purification process and diminishes the final yield and purity.

For the N-alkylation of related 2-aminobenzothiazoles, studies have reported conducting the reaction at room temperature (approximately 30°C). Other syntheses of substituted aminothiazoles have been performed at reflux temperatures, indicating that a range of thermal conditions can be employed depending on the specific substrates and solvent systems used. For instance, the synthesis of certain 4-benzyl-1,3-thiazole derivatives has been reported with reaction times of 4-6 hours.

Without specific experimental data for this compound, a systematic study would be required to determine the optimal conditions. Such a study would typically involve a series of experiments where the temperature is varied while keeping the reaction time and other parameters constant, and vice versa. The yield and purity of the product from each experiment would be meticulously measured to construct a profile that identifies the ideal balance of these parameters for maximizing the efficiency of the synthesis.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group and Structural Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of N-Benzyl-4-bromo-1,3-thiazol-2-amine is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the thiazole (B1198619) ring, the benzyl (B1604629) group, and the carbon-bromine bond.

The key vibrational modes anticipated for the compound are:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine group. In similar heterocyclic amine structures, this peak is often distinct and provides clear evidence of the amine functionality. dergipark.org.trmdpi.com

Aromatic C-H Stretching: The benzyl group's aromatic C-H bonds should produce one or more sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). dergipark.org.tr

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge of the benzyl group will show characteristic stretching vibrations in the 2950-2850 cm⁻¹ region. dergipark.org.tr

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds. These vibrations are expected to give rise to absorption bands in the 1650-1500 cm⁻¹ range. The C=N stretching of the 2-aminothiazole (B372263) core is a key indicator of the heterocyclic system. dergipark.org.tr

Aromatic Ring Skeletal Vibrations: The benzene (B151609) ring will also exhibit skeletal vibrations (C=C stretching) in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the secondary amine (N-H) is anticipated to appear around 1550-1490 cm⁻¹. dergipark.org.tr

C-N Stretching: The stretching vibration for the C-N bond of the amine is expected in the 1350-1250 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond within the thiazole ring typically produces a weaker absorption in the 750-600 cm⁻¹ region. dergipark.org.tr

C-Br Stretching: A distinct absorption band corresponding to the C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹. This peak confirms the presence of the bromo-substituent on the thiazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Secondary Amine (N-H) | 3300 - 3100 | Stretching |

| Aromatic C-H (Benzyl) | 3100 - 3000 | Stretching |

| Aliphatic C-H (-CH₂-) | 2950 - 2850 | Stretching |

| Thiazole Ring (C=N, C=C) | 1650 - 1500 | Stretching |

| Secondary Amine (N-H) | 1550 - 1490 | Bending |

| Carbon-Bromine (C-Br) | 600 - 500 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Proof

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton environment. The expected signals are:

Amine Proton (N-H): A broad singlet is expected for the amine proton. Its chemical shift can vary significantly depending on the solvent and concentration but typically appears in the range of δ 5.0-8.0 ppm.

Phenyl Protons (C₆H₅-): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region, typically between δ 7.20 and 7.50 ppm, likely as a complex multiplet. mdpi.com

Thiazole Proton (-CH=): The single proton attached to the C5 position of the 4-bromothiazole (B1332970) ring is expected to appear as a singlet in the range of δ 6.5-7.0 ppm. The specific shift is influenced by the adjacent bromine and sulfur atoms.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen to the phenyl ring are expected to appear as a singlet or a doublet around δ 4.5 ppm. If it appears as a doublet, it would be due to coupling with the N-H proton. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phenyl Protons | ~ 7.20 - 7.50 | Multiplet (m) | 5H |

| Thiazole C5-H | ~ 6.5 - 7.0 | Singlet (s) | 1H |

| Amine N-H | ~ 5.0 - 8.0 | Broad Singlet (br s) | 1H |

| Methylene (-CH₂-) | ~ 4.5 | Singlet (s) or Doublet (d) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the following resonances are anticipated:

Thiazole C2 (C=N): The carbon atom at position 2 of the thiazole ring, bonded to two nitrogen atoms, is expected to be significantly downfield, likely in the range of δ 160-170 ppm. mdpi.comresearchgate.net

Phenyl Carbons (C₆H₅-): The carbons of the benzyl ring are expected to appear in the typical aromatic region of δ 125-140 ppm. This would include four distinct signals: one for the ipso-carbon (attached to the CH₂ group), two for the ortho- and meta-carbons, and one for the para-carbon. mdpi.com

Thiazole C5: The C5 carbon of the thiazole ring is expected to resonate around δ 105-115 ppm.

Thiazole C4 (C-Br): The carbon atom bonded to the bromine, C4, would be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, likely appearing in the δ 95-105 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon is expected in the aliphatic region, typically around δ 45-55 ppm. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | ~ 160 - 170 |

| Phenyl C (ipso) | ~ 135 - 140 |

| Phenyl CH (ortho, meta, para) | ~ 125 - 130 |

| Thiazole C5 | ~ 105 - 115 |

| Thiazole C4 | ~ 95 - 105 |

| Methylene (-CH₂-) | ~ 45 - 55 |

Two-dimensional (2D) NMR experiments would be essential for the definitive assignment of the ¹H and ¹³C NMR spectra and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In this compound, COSY would primarily show correlations among the protons of the phenyl ring, confirming their adjacency. A correlation between the N-H proton and the -CH₂- protons might also be observed, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It would be used to unambiguously assign each carbon signal by linking it to its corresponding proton signal. For example, it would show a cross-peak between the thiazole C5-H proton signal and the thiazole C5 carbon signal, the methylene protons and the methylene carbon, and each of the phenyl protons with their respective carbons.

The methylene (-CH₂-) protons to the thiazole C2 carbon and the ipso-carbon of the phenyl ring.

The N-H proton to the methylene carbon and the thiazole C2 carbon.

The thiazole C5-H proton to the thiazole C4 (C-Br) and C2 carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₉BrN₂S.

The predicted monoisotopic mass is 267.96698 Da. uni.lu Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. Other adducts such as the sodium adduct [M+Na]⁺ may also be detected. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 267.96643 / 269.96438 |

| [M+H]⁺ | 268.97426 / 270.97221 |

| [M+Na]⁺ | 290.95620 / 292.95415 |

m/z values reflect the presence of ⁷⁹Br / ⁸¹Br isotopes.

The primary fragmentation pathways would likely involve the cleavage of the benzylic C-N bond. This would lead to two major fragments:

A fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91.

A fragment corresponding to the 4-bromo-1,3-thiazol-2-amine radical cation at m/z = 178/180.

Further fragmentation of the thiazole ring could also occur, providing additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry is a critical tool for verifying the elemental composition of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C₁₀H₉BrN₂S, the calculated monoisotopic mass is 267.96698 Da. uni.lunih.gov HRMS analysis confirms this elemental composition by detecting ions corresponding to this exact mass. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. Predicted mass-to-charge ratios (m/z) for various adducts of the compound have been calculated, providing reference points for experimental analysis. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 268.97426 |

| [M+Na]⁺ | 290.95620 |

| [M-H]⁻ | 266.95970 |

| [M]⁺ | 267.96643 |

Elucidation of Mass Fragmentation Pathways

While specific, detailed experimental studies on the mass fragmentation pathways of this compound are not extensively reported in the surveyed literature, its structure allows for the prediction of plausible fragmentation patterns under mass spectrometry conditions. The most likely fragmentation would involve the cleavage of the bond between the benzyl group and the amine nitrogen. This would lead to two primary fragments: the stable benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium (B1234903) ion at m/z 91, and the 4-bromo-1,3-thiazol-2-amine radical cation. Further fragmentation of the thiazole ring could also occur, providing additional structural information.

X-ray Crystallography for Definitive Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the available scientific literature did not yield a publicly available crystal structure for this compound. Therefore, the following sections describe the type of information that would be obtained from such an analysis, acknowledging the current absence of specific experimental data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Should a crystal structure of this compound become available, it would reveal how the individual molecules arrange themselves in the solid state. This analysis would identify key intermolecular interactions, such as hydrogen bonds (potentially involving the amine N-H group and the thiazole nitrogen), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic benzyl and thiazole rings. These interactions govern the material's macroscopic properties, including its melting point and solubility. Studies on related thiazole-containing compounds often show that crystal packing is dominated by hydrogen bonding and van der Waals interactions. nih.govmdpi.com

Precision Measurement of Bond Lengths and Angles

A crystallographic analysis would provide highly precise measurements of all bond lengths and angles within the this compound molecule. This data would offer definitive confirmation of the thiazole ring's geometry, the planarity of the aromatic systems, and the conformation of the benzyl group relative to the thiazole moiety. For instance, in similar structures, the geometry around the thiazole ring can be influenced by intermolecular hydrogen bonding. mdpi.com This empirical data is invaluable for validating theoretical models and understanding the molecule's electronic structure.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” with the specific computational and in silico modeling data required by the provided outline.

The detailed research findings necessary to populate the subsections, including:

Density Functional Theory (DFT) for geometry optimization and electronic properties,

Analysis of Mulliken Charge Distribution,

Theoretical prediction and comparison of spectroscopic parameters,

Molecular Dynamics (MD) simulations for conformational analysis,

In silico molecular descriptors and property predictions,

for the specific compound This compound are not present in the currently accessible scientific databases and literature. While computational studies exist for analogous thiazole derivatives, the strict requirement to focus solely on "this compound" and not introduce information outside this scope prevents the creation of a scientifically accurate and non-speculative article as per the instructions.

To fulfill this request, dedicated computational chemistry studies would need to be performed on the molecule of interest. Without such primary research data, generating the article would lead to conjecture and would not meet the required standards of scientific accuracy.

Computational Chemistry and in Silico Molecular Modeling Investigations

In Silico Molecular Descriptors and Property Predictions

Computational Assessment of Molecular Lipophilicity (e.g., XlogP)

Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic solvent (typically octanol) and water. XlogP is a widely used computational method for predicting logP values.

For N-Benzyl-4-bromo-1,3-thiazol-2-amine, the predicted XlogP value is 3.8 . uni.lu This value suggests that the compound has a moderate level of lipophilicity, indicating a good balance between solubility in aqueous and lipid environments, which is often desirable for oral bioavailability.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|

| XlogP | 3.8 | uni.lu |

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that provides information about the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it moves through a buffer gas. Predicted CCS values can be calculated using computational methods and are valuable for the identification and characterization of compounds.

Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These values can aid in the compound's identification in complex biological matrices.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 268.97426 | 142.0 |

| [M+Na]+ | 290.95620 | 154.7 |

| [M-H]- | 266.95970 | 150.8 |

| [M+NH4]+ | 286.00080 | 163.4 |

| [M+K]+ | 306.93014 | 142.4 |

| [M+H-H2O]+ | 250.96424 | 141.6 |

| [M+HCOO]- | 312.96518 | 161.3 |

| [M+CH3COO]- | 326.98083 | 157.6 |

| [M+Na-2H]- | 288.94165 | 148.2 |

| [M]+ | 267.96643 | 161.9 |

| [M]- | 267.96753 | 161.9 |

Data sourced from PubChemLite. uni.lu

Synthetic Accessibility Scoring

Synthetic accessibility scoring is a computational method used to estimate the ease with which a molecule can be synthesized. These scores are typically based on the analysis of molecular complexity, the presence of common fragments, and comparison to databases of known reactions. A lower score generally indicates that a molecule is easier to synthesize.

As of the latest searches, a specific synthetic accessibility score for this compound has not been reported in publicly available literature. The synthesis of related 4-benzyl-1,3-thiazole derivatives has been described, involving the reaction of substituted thioureas with α-haloketones. tandfonline.comnih.gov

Pharmacophore Modeling and Ligand-Protein Interaction Studies

Pharmacophore modeling and molecular docking are powerful computational techniques used to understand how a ligand might interact with a biological target. These methods are instrumental in drug design and lead optimization.

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

There are no specific pharmacophore models developed for this compound reported in the available literature. However, pharmacophore models have been developed for other series of thiazole (B1198619) derivatives to elucidate the key structural requirements for their biological activities. tandfonline.com For instance, a study on 4-benzyl-1,3-thiazole derivatives identified a three-point pharmacophore as a novel approach for designing dual-acting anti-inflammatory agents. nih.gov

Molecular Docking for Binding Site Prediction and Affinity Estimation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target.

Specific molecular docking studies for this compound are not available in the current literature. However, molecular docking has been extensively used to study the interactions of other thiazole-containing compounds with various biological targets. For example, docking studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share structural similarities, were performed to explore their binding mode within the VEGFR-2 active site. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. In silico ADME and toxicity prediction studies are also commonly performed alongside docking to assess the drug-likeness of novel compounds. texilajournal.comnih.govnih.gov

Reactivity and Derivatization Studies of N Benzyl 4 Bromo 1,3 Thiazol 2 Amine

Chemical Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct sites of reactivity. The presence of the electron-donating amino group at the C2 position and the electron-withdrawing bromine atom at the C4 position significantly influences its reactivity towards electrophiles and nucleophiles.

The 2-aminothiazole (B372263) moiety is known to direct electrophilic substitution to the C5 position, which is the most electron-rich carbon atom in the ring. Halogenation, for instance, typically occurs at this position. However, in N-Benzyl-4-bromo-1,3-thiazol-2-amine, the C5 position is unsubstituted, suggesting its susceptibility to electrophilic attack. Common electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions, although the specific conditions for this substrate would require experimental determination.

Nucleophilic aromatic substitution on the thiazole (B1198619) ring is generally less facile than on more electron-deficient heterocycles. However, the presence of the bromine atom at C4 provides a handle for such reactions. Strong nucleophiles can potentially displace the bromide anion. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, nucleophilic substitution of halogenated thiazoles can be achieved with various nucleophiles, including amines and alkoxides.

The bromine atom at the C4 position is a versatile functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are invaluable tools in medicinal chemistry and materials science for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromothiazoles

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl boronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 4-Aryl/Heteroaryl-thiazoles |

| Heck Coupling | Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 4-Alkenyl-thiazoles |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-thiazoles |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | - | THF | 4-Alkyl/Aryl-thiazoles |

| Stille Coupling | Organotin reagents | Pd(PPh₃)₄ | - | Toluene, DMF | 4-Alkyl/Aryl/Vinyl-thiazoles |

This table presents a generalized overview of common palladium-catalyzed coupling reactions applicable to 4-bromothiazole (B1332970) derivatives. Specific conditions and yields will vary depending on the exact substrates and reagents used.

These coupling reactions allow for the introduction of a wide variety of substituents at the C4 position of the thiazole ring, providing a powerful strategy for the synthesis of diverse derivatives of this compound. For example, Suzuki coupling with an appropriate boronic acid could yield 4-aryl-N-benzyl-1,3-thiazol-2-amines. Similarly, Sonogashira coupling would introduce an alkynyl moiety at the C4 position.

Functional Group Transformations at the 2-Amino Moiety

The secondary amine at the C2 position is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's physicochemical and biological properties.

The nitrogen atom of the 2-(N-benzylamino) group is nucleophilic and readily undergoes acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, will yield the corresponding N-acyl derivatives. For example, treatment with acetyl chloride would produce N-acetyl-N-benzyl-4-bromo-1,3-thiazol-2-amine. These reactions are typically high-yielding and proceed under mild conditions. mdpi.comnih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base will afford the corresponding sulfonamides. researchgate.net This functionalization can be used to introduce a variety of sulfonyl groups, which can act as hydrogen bond acceptors and influence the molecule's conformation.

Representative Acylation and Sulfonylation Reactions

| Reagent | Product |

| Acetyl Chloride | N-(N-Benzyl-4-bromo-1,3-thiazol-2-yl)acetamide |

| Benzoyl Chloride | N-Benzyl-N-(4-bromo-1,3-thiazol-2-yl)benzamide |

| p-Toluenesulfonyl Chloride | N-Benzyl-4-bromo-N-(4-bromo-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide |

The secondary amine can be further alkylated to form a tertiary amine. This can be achieved by reaction with alkyl halides in the presence of a base. For instance, reaction with methyl iodide would yield N-benzyl-N-methyl-4-bromo-1,3-thiazol-2-amine. It is important to note that N-alkylation of 2-aminothiazoles can sometimes lead to alkylation on the ring nitrogen (N3) depending on the reaction conditions and the nature of the substituents. mdpi.com

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, could also be employed to introduce an aryl group on the nitrogen atom, although this might be challenging due to the potential for competitive reactions at the bromine-substituted C4 position.

Reactions Involving the N-Benzyl Group

The N-benzyl group is a common protecting group for amines and can also influence the reactivity of the molecule.

One of the most common reactions of the N-benzyl group is its removal via catalytic hydrogenolysis. researchgate.netresearchgate.net Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) would cleave the benzyl-nitrogen bond to yield 4-bromo-1,3-thiazol-2-amine. This debenzylation is a useful synthetic step for accessing the primary amine.

The benzylic C-H bonds of the N-benzyl group can also be susceptible to oxidation under certain conditions. researchgate.netias.ac.in Depending on the oxidant and reaction conditions, this could lead to the formation of an imine or cleavage of the benzyl (B1604629) group.

Functionalization of the Benzyl Phenyl Ring (e.g., through directed ortho-metalation, if applicable)

The benzyl group in this compound offers a prime site for introducing further functionality through electrophilic aromatic substitution. A particularly powerful strategy for achieving regioselective substitution is Directed ortho-Metalation (DoM) . This technique relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position on the aromatic ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

In the case of this compound, the secondary amine of the 2-aminothiazole moiety could potentially act as a directing metalation group (DMG). The nitrogen atom, with its lone pair of electrons, can coordinate to the lithium atom of an organolithium base, such as n-butyllithium or sec-butyllithium. This coordination would bring the base in close proximity to the ortho-protons of the benzyl ring, increasing their kinetic acidity and favoring deprotonation at one of these positions.

The general mechanism for a hypothetical DoM on this compound is outlined below:

Coordination: The nitrogen atom of the 2-aminothiazole group coordinates to the lithium cation of an organolithium reagent.

Deprotonation: The alkyl group of the organolithium reagent abstracts a proton from the ortho-position of the benzyl ring, forming a resonance-stabilized benzylic anion.

Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile (E+), leading to the formation of a new carbon-electrophile bond at the ortho-position.

A variety of electrophiles could be employed in this hypothetical scenario, leading to a diverse array of derivatives. The table below illustrates some potential products based on this strategy.

Interactive Data Table: Hypothetical Products of Directed ortho-Metalation of this compound

| Electrophile | Reagent | Hypothetical Product Name |

| Carbon dioxide | CO₂ | 2-((2-Carboxybenzyl)amino)-4-bromo-1,3-thiazole |

| Iodine | I₂ | 4-Bromo-2-((2-iodobenzyl)amino)-1,3-thiazole |

| Dimethylformamide | DMF | 2-((2-Formylbenzyl)amino)-4-bromo-1,3-thiazole |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 4-Bromo-2-((2-(trimethylsilyl)benzyl)amino)-1,3-thiazole |

It is crucial to note that the success and regioselectivity of DoM are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and the nature of the directing group itself. Competition between ortho-lithiation and lithiation at other acidic sites, such as the N-H proton or potentially the thiazole ring, would need to be carefully managed.

Transformations at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the benzyl and aminothiazole moieties represents another key site for functionalization. The benzylic position is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radicals, carbocations, and carbanions.

One potential transformation is oxidation . The benzylic methylene group can be oxidized to a carbonyl group (ketone) under various conditions. For instance, treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially yield the corresponding N-(4-bromo-1,3-thiazol-2-yl)benzamide.

Another avenue for derivatization involves deprotonation of the benzylic C-H bonds. The pKa of benzylic protons is significantly lower than that of typical alkyl C-H bonds, making them susceptible to deprotonation by strong bases. The resulting benzylic anion could then react with a range of electrophiles. However, this approach would need to overcome the competitive deprotonation of the more acidic N-H proton. Protection of the secondary amine, for example, by converting it to a tertiary amine or an amide, might be necessary to facilitate selective deprotonation at the methylene bridge.

Should selective deprotonation be achieved, a variety of functional groups could be introduced. The table below outlines some hypothetical derivatization products resulting from transformations at the methylene bridge.

Interactive Data Table: Hypothetical Products from Transformations at the Methylene Bridge

| Reaction Type | Reagent(s) | Hypothetical Product Name |

| Oxidation | KMnO₄ | N-(4-Bromo-1,3-thiazol-2-yl)benzamide |

| Alkylation (via deprotonation) | 1. Strong Base 2. RX (Alkyl halide) | N-(1-Phenylalkyl)-4-bromo-1,3-thiazol-2-amine |

| Hydroxylation (via deprotonation and oxidation) | 1. Strong Base 2. O₂ | N-(Hydroxy(phenyl)methyl)-4-bromo-1,3-thiazol-2-amine |

Structure Activity Relationship Sar Studies of N Benzyl 4 Bromo 1,3 Thiazol 2 Amine Derivatives

Systematic Modification of the N-Benzyl Moiety

The N-benzyl group is a key feature of the core molecule, and its modification can significantly impact activity through steric, electronic, and conformational effects.

The substitution pattern on the phenyl ring of the N-benzyl moiety plays a critical role in modulating the biological activity of thiazole (B1198619) derivatives. Studies on related compounds have shown that both the type and position of substituents can lead to substantial changes in potency and selectivity.

For instance, in a series of N-benzyl phenethylamines, which are structurally related, introducing a 2,3-methylenedioxy group on the N-benzyl ring generally increased 5-HT₂A receptor-selective binding. nih.gov In contrast, substituting a trifluoromethyl (CF₃) group with a cyano (CN) group on the benzyl (B1604629) ring led to varied and unpredictable changes in selectivity, highlighting the nuanced effects of electronic modifications. nih.gov

Research on thiazole clubbed 1,3,4-oxadiazoles revealed that the presence of electron-withdrawing groups, particularly at the para position of a phenyl ring, markedly enhanced antibacterial activity. nih.gov Similarly, studies on other heterocyclic compounds have demonstrated that halogen substituents on a phenyl ring are important for activity. In one series, a 4-chlorophenyl substitution resulted in the highest activity. nih.gov This suggests that for N-Benzyl-4-bromo-1,3-thiazol-2-amine derivatives, adding electron-withdrawing groups like halogens (Cl, F) or a nitro (NO₂) group to the benzyl ring could be a promising strategy to enhance biological effects.

Conversely, electron-donating groups can also be beneficial. One study found that the presence of a methoxy (B1213986) group at the para position of a phenyl ring led to a potent antifungal agent. The enhanced activity was attributed to the electron-releasing nature of the substituent. nih.gov

| Substituent on Benzyl/Phenyl Ring | Observation | Potential Effect | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., halogens, NO₂) | Enhanced antibacterial activity in related thiazoles. | Increased Potency | nih.gov |

| 4-Chlorophenyl | Showed highest activity in a series of thiazole analogues. | Increased Potency | nih.gov |

| Electron-donating groups (e.g., methoxy) | Led to potent antifungal activity in a related series. | Increased Potency | nih.gov |

| 2,3-Methylenedioxy | Increased receptor-selective binding in N-benzyl phenethylamines. | Increased Selectivity | nih.gov |

The conformation and stereochemistry of the N-benzyl group are critical determinants of molecular interaction with biological targets. The flexibility of the benzyl substituent allows it to adopt various spatial orientations, which can facilitate optimal binding to a receptor or enzyme active site. SAR studies on cholinesterase inhibitors suggest that a flexible benzyl-type substituent is preferred for selectivity. academie-sciences.fracademie-sciences.fr

Variations on the 1,3-Thiazole Ring System

The 1,3-thiazole ring is the central scaffold, and modifications to it, including the C4 and C5 positions, are pivotal for tuning biological activity.

In SAR studies of various thiazole derivatives, the nature of the substituent at the C4 position has been shown to be critical. nih.gov While specific studies on replacing the C4-bromine are scarce for this exact scaffold, research on related 2-aminothiazoles has shown that substitution at C4 can drastically alter activity. For instance, introducing a phenyl group at the C4 position had a similar effect to adding a methyl group, which in that particular study, decreased cytotoxic potency. nih.gov In other series, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for activity. nih.gov This indicates that the C4 position is sensitive to substitution, and the bromine atom likely plays a key role in establishing a specific interaction with the biological target, either through halogen bonding or by contributing to the required electronic profile for activity.

The C5 position of the thiazole ring is a common site for modification to explore SAR. fabad.org.tr Studies on a series of 4-benzyl-1,3-thiazole derivatives demonstrated that introducing a substituted phenyl carbonyl group at the C5 position was crucial for anti-inflammatory activity. tandfonline.com

In this series, derivatives with a phenyl carbonyl group at C5 that was substituted with either a para-chloro or para-methoxy group were generally more active than the unsubstituted versions. tandfonline.com This highlights that both electron-donating and electron-withdrawing substituents at this position can contribute positively to the biological activity, suggesting that the C5 position may be involved in key binding interactions where steric bulk and electronic properties can be optimized. tandfonline.com

| Compound ID | C5-Substituent (R₂) | C2-Substituent (R₁) | % Protection (Anti-inflammatory Activity) |

|---|---|---|---|

| RS11 | 4-Methoxyphenyl | Phenylamino (B1219803) | 68.96 |

| RS12 | Phenyl | Phenylamino | 62.06 |

| RS13 | 4-Chlorophenyl | Phenylamino | 65.51 |

| RS31 | 4-Methoxyphenyl | Carbethoxyamino | 79.31 |

| RS32 | Phenyl | Carbethoxyamino | 72.41 |

| RS33 | 4-Chlorophenyl | Carbethoxyamino | 75.86 |

Derivatization and Substitution at the 2-Amino Nitrogen

The 2-amino group is a critical component of the pharmacophore, often involved in hydrogen bonding with biological targets. nih.gov Its derivatization is a key strategy for modifying activity, selectivity, and pharmacokinetic properties.

In studies of anti-inflammatory 1,3-thiazole derivatives, the nature of the substituent on the 2-amino nitrogen was a major determinant of potency. A comparison between derivatives with an aryl amino function and those with a carbalkoxy amino function at the C2 position showed that the latter group was consistently more active. tandfonline.com For example, the carbethoxyamino derivative RS31 showed significantly higher activity (79.31% protection) than its phenylamino counterpart RS11 (68.96% protection). tandfonline.com This suggests that an ester or amide-like linkage at this position may be more favorable than an additional aryl group.

Furthermore, studies on other 1,3-thiazole derivatives as cholinesterase inhibitors have shown that N-methylation of the amino group can have dramatic and opposing effects depending on the rest of the molecule. In one case, N-methylation drastically reduced activity, while in a related series, an N-methylated amide was the only active compound. academie-sciences.fracademie-sciences.fr This indicates that the presence of the N-H proton, which can act as a hydrogen bond donor, is highly context-dependent. Its removal through methylation can either abolish a critical interaction or, conversely, remove an unfavorable steric clash and improve activity. academie-sciences.fracademie-sciences.fr

Consequences of Acylation or Sulfonylation on Molecular Interactions

Modification of the N-benzylamino group through acylation to form an amide or sulfonylation to create a sulfonamide linkage significantly alters the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

In a comparative study of analogously substituted 1,3-thiazole derivatives, the conversion of an amine to an amide linkage demonstrated a notable impact on biological activity. For example, a phenyl-substituted thiazole amide showed a more positive effect on butyrylcholinesterase (BChE) inhibition compared to its amine counterpart, suggesting that the carbonyl group of the amide may be involved in crucial interactions with the enzyme's active site. academie-sciences.fr This indicates that acylation can enhance or alter the specificity of molecular interactions.

| Modification | Functional Group | Observed Impact on Activity | Reference Compound |

| Sulfonylation | -SO₂-N(CH₂Ph)- | Creates a rigid structure with strong H-bond accepting capabilities. | N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide nih.gov |

| Acylation | -C(O)-N(H)- | Enhanced inhibitory activity against BChE compared to the amine. academie-sciences.fr | Phenyl-substituted 1,3-thiazole-2-amide academie-sciences.fr |

Impact of Different Alkyl or Aryl Substituents on Activity

The nature and position of alkyl or aryl substituents on the thiazole ring and the associated N-aryl or N-benzyl groups are critical determinants of biological efficacy.

SAR studies on various thiazole-based compounds have consistently shown that the type of substituent dictates the potency and selectivity of the molecule. For instance, in a series of 4-benzyl-1,3-thiazole derivatives, compounds featuring a phenyl group on the 2-amino function displayed higher anti-inflammatory activity than those with a p-chlorophenyl group. tandfonline.com Conversely, another study on N,4-diaryl-1,3-thiazole-2-amines found that substitutions on the N-aryl ring were key for antiproliferative activity. Specifically, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as the most potent compound, highlighting the benefit of methoxy groups at the 2 and 4 positions of the phenyl ring. nih.gov

The introduction of halogen atoms also plays a significant role. Bromo-substituted thiazole compounds have been shown to possess the best antifungal activity in certain series, while chloro-substitution at the same position enhanced activity against P. aeruginosa. nih.gov In a different context, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was found to be a potent 5-lipoxygenase inhibitor. nih.gov This demonstrates that even the placement of simple alkyl groups, such as methyl substituents, can significantly influence activity. Furthermore, the introduction of a methyl or acetyl group directly onto the nitrogen of the 2-aminothiazole (B372263) skeleton has been observed to reduce antiproliferative activity compared to the unsubstituted counterpart. nih.gov

| Compound/Series | Substituent(s) | Position | Observed Effect on Activity |

| 4-benzyl-1,3-thiazole derivatives tandfonline.com | Phenyl vs. p-Chlorophenyl | 2-amino function | Phenyl group showed higher activity. |

| N,4-diaryl-1,3-thiazole-2-amines nih.gov | 2,4-dimethoxy | N-aryl ring | Significant enhancement of antiproliferative activity. |

| Thiazole derivatives nih.gov | Bromo | R³ on an associated ring | Best antifungal activity. |

| Thiazole derivatives nih.gov | Chloro | R³ on an associated ring | Increased activity against P. aeruginosa. |

| N-aryl-4-aryl-1,3-thiazole-2-amine nih.gov | 3,5-dimethylphenyl and 4-chlorophenyl | N-aryl and 4-aryl | Potent 5-lipoxygenase inhibition. |

Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a crucial strategy in medicinal chemistry to improve the physicochemical properties and biological activity of a lead compound. In the context of this compound derivatives, this has involved modifying linkers and replacing ring systems.

One prominent example is the bioisosteric replacement of a methylene (B1212753) (CH₂) group with an amine (NH) linker at the second position of the thiazole scaffold. tandfonline.comtandfonline.com This approach was designed to enhance metabolic stability and prevent the formation of potentially toxic metabolites. tandfonline.comtandfonline.com When comparing two series of compounds developed using this strategy, the carbalkoxy amino series demonstrated superior biological activity compared to the phenyl amino series. tandfonline.comtandfonline.com

The amide bond itself is often a target for bioisosteric replacement to improve metabolic stability. Heterocyclic rings such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and tetrazoles are well-established amide surrogates. nih.govnih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, is considered an excellent mimic of the trans-amide bond configuration. nih.gov A practical application of this principle was demonstrated in a study where the 1H-1,2,3-triazole ring in an N-(5-benzyl-1,3-thiazol-2-yl)benzamide scaffold was replaced with a 1H-tetrazole ring. This specific bioisosteric modification resulted in a significant enhancement of anti-leukemic activity, showcasing the power of this strategy to modulate biological outcomes. researchgate.net

| Original Moiety | Bioisosteric Replacement | Scaffold | Result/Purpose |

| Methylene (CH₂) linker tandfonline.comtandfonline.com | Amine (NH) linker | 2-position of thiazole | To impart metabolic stability. |

| Phenyl amino side chain tandfonline.comtandfonline.com | Carbalkoxy amino side chain | 2-position of thiazole | The carbalkoxy amino series exhibited greater activity. |

| Amide bond nih.gov | 1,2,3-Triazole | General strategy | Serves as a surrogate to improve metabolic stability. |

| 1H-1,2,3-Triazole researchgate.net | 1H-Tetrazole | (5-Benzylthiazol-2-Yl)Amide | Enhanced anti-leukemic activity. |

Explorations in Chemical Biology and Advanced Drug Discovery Research

Mechanistic Investigations of Biological Interactions

Understanding how thiazole-based compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Research focuses on identifying specific enzyme inhibition profiles and elucidating the precise binding modes responsible for their activity.

While direct enzymatic inhibition data for N-Benzyl-4-bromo-1,3-thiazol-2-amine is not extensively detailed, the broader class of thiazole (B1198619) and benzothiazine derivatives has been evaluated against several key enzymes.

α-Glucosidase and α-Amylase: These enzymes are critical targets in managing diabetes mellitus, as their inhibition can control postprandial hyperglycemia by delaying carbohydrate breakdown. nih.gov Studies on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] tandfonline.comnih.govthiazin-2-yl)-N-arylacetamides, which share a heterocyclic core, have demonstrated potent α-glucosidase inhibition, with some derivatives showing significantly greater activity than the standard drug, acarbose. nih.gov For instance, certain compounds exhibited IC50 values as low as 18.25 µM, highlighting the potential of such scaffolds to effectively inhibit this enzyme. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis involved in the biosynthesis of the bacterial cell wall. nih.gov Its critical role makes it a prime target for novel antitubercular drugs. Various classes of compounds have been identified as DprE1 inhibitors, underscoring the feasibility of targeting this enzyme with small molecules. nih.gov The thiazole scaffold represents a potential starting point for designing new DprE1 inhibitors.

For thiazole derivatives, significant progress has been made in identifying specific cellular targets and understanding their binding interactions, particularly in the context of cancer therapy.

Tubulin: A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies revealed that these compounds can bind to the colchicine (B1669291) binding site of tubulin. This interaction disrupts the dynamics of microtubule formation, a critical process for cell division, leading to cell cycle arrest and subsequent cell death. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Certain 1,3-thiazole analogues have shown significant inhibitory activity against VEGFR-2. mdpi.com Molecular docking simulations suggest these compounds can fit into the receptor's active site, interfering with its signaling pathway. mdpi.commdpi.com

Other Targets: The versatility of the thiazole scaffold allows it to interact with other targets. For example, peptidomimetics based on a 1,3-thiazole core have been designed to mimic β-turn structures, which are crucial for protein-protein interactions. rsc.org Docking studies have shown these molecules can bind to targets like HdmX, with specific interactions involving hydrogen bonding and hydrophobic contacts. rsc.org

Rational Design of Thiazole-Based Lead Compounds

The structural versatility of the this compound scaffold has prompted its use in the rational design of lead compounds for various diseases. By modifying functional groups at different positions on the thiazole ring, researchers can optimize potency and selectivity for specific biological targets.

Chronic inflammation is driven by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Compounds that can inhibit both pathways offer a superior therapeutic profile compared to selective inhibitors. tandfonline.com Thiazole derivatives have been designed as dual COX/LOX inhibitors, using known anti-inflammatory agents as lead molecules.

In one such study, 4-Benzyl-1,3-thiazole derivatives were synthesized based on the structure of Darbufelone, a known dual COX/LOX inhibitor. tandfonline.comtandfonline.comnih.gov The anti-inflammatory activity of these synthesized compounds was evaluated, with several derivatives showing significant protection against inflammation compared to standard drugs. tandfonline.com

Table 1: Anti-inflammatory Activity of Selected 4-Benzyl-1,3-thiazole Derivatives

| Compound | Substituents | % Protection Against Inflammation | Reference |

|---|---|---|---|

| RS11 | R1=Phenyl, R2=p-OCH3 | Better than Ibuprofen and Rofecoxib | tandfonline.com |

| RS13 | R1=Phenyl, R2=p-Cl | Better than Ibuprofen and Rofecoxib | tandfonline.com |

| RS31 | Carbalkoxy amino side chain | Identified as the most potent in the series | tandfonline.comnih.gov |

The thiazole ring is a common feature in many antimicrobial agents, and novel derivatives are continuously being explored to combat drug-resistant pathogens. nih.gov

Antibacterial and Antifungal Activity: Various synthetic derivatives containing the 1,3-thiazole or related thiazolidinone core have demonstrated significant in vitro activity against a range of pathogens. nanobioletters.comresearchgate.net Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungal strains (e.g., C. albicans, A. niger). nih.govnih.govnanobioletters.com The antimicrobial potency often depends on the specific substitutions on the heterocyclic ring. nanobioletters.com

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. The 2-aminothiazole (B372263) scaffold is a promising starting point for the development of novel antitubercular agents. nih.gov Research into 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones showed that specific substitutions could lead to inhibitory activity against Mycobacterium tuberculosis H37Rv. tubitak.gov.tr While many derivatives show modest activity, these findings confirm that the thiazole core can be integrated into molecules with antitubercular potential. nih.govtubitak.gov.tr

Table 2: Antimicrobial Activity of Selected Thiazole and Thiazolidinone Derivatives

| Compound Class | Activity Type | Pathogens Tested | Key Findings | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) bromide derivatives | Antibacterial, Antifungal | S. aureus, S. pyogenes, E. coli, C. albicans | Compound 1a showed an MIC of 0.25 mg/mL against C. albicans. | nih.gov |

| Benzo[d]thiazole derivatives | Antibacterial, Antifungal | MRSA, E. coli, A. niger | Compounds 13 and 14 showed significant activity at 50–75 μg/mL. | nih.gov |

| Thiazolidin-4-one derivatives | Antibacterial, Antifungal | S. aureus, P. aeruginosa, S. typhi, C. albicans | Chloro-substituted compounds exhibited significant inhibition. | nanobioletters.com |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Antitubercular | Mycobacterium tuberculosis (drug-susceptible and resistant strains) | Compounds 42g and 42l showed good antitubercular activity and escaped metabolic degradation. | nih.gov |

The development of thiazole-based compounds as anticancer agents is an active area of research, with studies focusing on their effects on cell proliferation, cell cycle progression, and apoptosis.

Cellular Mechanisms: N,4-diaryl-1,3-thiazole-2-amines have been shown to exert potent antiproliferative activity against human cancer cell lines. nih.gov The most potent compound in one study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), potently inhibited tubulin polymerization, leading to a disruption of the cellular microtubule network. nih.gov This disruption causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering cell death. nih.gov Similarly, other thiazole derivatives have been found to induce cell cycle arrest at the G1 stage and trigger programmed cell death through both apoptosis and necrosis. mdpi.com

Target Engagement: The anticancer activity of these compounds is directly linked to their engagement with specific molecular targets. As mentioned, N,4-diaryl-1,3-thiazole-2-amines bind to the colchicine site on tubulin. nih.gov Other derivatives, such as certain 1-benzyl-5-bromoindolin-2-ones, have been shown to be effective inhibitors of VEGFR-2. mdpi.commdpi.com Inhibition of this receptor blocks angiogenesis and can also induce apoptosis by affecting the levels of key regulatory proteins like Bax, Bcl-2, and caspases 3 and 9. mdpi.com

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric) | 0.36 | Tubulin inhibitor (colchicine site); G2/M arrest | nih.gov |

| Compound 4 (N-(4-(4-chlorophenyl)-thiazol-2-yl)acetamide) | MCF-7 (Breast) | 5.73 | VEGFR-2 inhibitor; G1 arrest; apoptosis | mdpi.com |

| Compound 4 (N-(4-(4-chlorophenyl)-thiazol-2-yl)acetamide) | MDA-MB-231 (Breast) | 12.15 | VEGFR-2 inhibitor | mdpi.com |

| Compound 7d (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | 2.93 | VEGFR-2 inhibitor (IC50 = 0.503 µM); G2/M arrest; apoptosis | mdpi.com |

| Compound 7c (1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | 7.17 | VEGFR-2 inhibitor (IC50 = 0.728 µM) | mdpi.com |

Lead Optimization Strategies Guided by SAR and Computational Insights

In the realm of advanced drug discovery, the optimization of a lead compound is a critical phase that bridges the gap between an initial "hit" and a viable drug candidate. For scaffolds based on the 2-aminothiazole core, such as this compound, lead optimization is a meticulous process guided by structure-activity relationship (SAR) studies and augmented by computational modeling. This section delves into the strategies employed to enhance the potency, selectivity, and pharmacokinetic profile of this class of compounds.

The fundamental approach involves systematically modifying the lead structure at its three main components: the 2-amino substituent (the N-benzyl group), the thiazole core itself, and the substituents at the C4 and C5 positions of the thiazole ring.

Structure-Activity Relationship (SAR) Analysis

SAR studies are paramount in identifying the chemical features essential for biological activity. For the N-benzyl-2-aminothiazole family, research has illuminated how modifications to different parts of the molecule influence its interaction with biological targets.

Modifications of the N-Benzyl Group: The benzyl group at the 2-amino position serves as a crucial linker. Studies on analogous structures have shown that this flexible benzyl-type substituent is often preferred for achieving selectivity for certain enzymes, such as butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fracademie-sciences.fr The aromatic ring of the benzyl group can be substituted to explore various electronic and steric effects. For instance, introducing electron-donating or electron-withdrawing groups can modulate binding affinity and pharmacokinetic properties.

Modifications at the Thiazole C4 and C5 Positions: The bromine atom at the C4 position of this compound is a key site for modification. Replacing the bromine with different aryl groups or other heterocyclic rings can significantly impact biological activity. Research on related thiazole derivatives has demonstrated that the nature of the substituent at this position can determine the compound's primary therapeutic action, influencing its potential as an anticancer, anti-inflammatory, or antimicrobial agent. nih.govtandfonline.comnih.gov For example, in a series of thiazole derivatives developed as PI3K/mTOR dual inhibitors, variations of the aryl moiety attached to the thiazole ring led to significant differences in antiproliferative activity. nih.gov

The following table illustrates SAR findings from a study on thiazole derivatives targeting PI3Kα and mTOR, demonstrating the impact of substitutions on the thiazole scaffold.

| Compound | R Group (Substitution on Arylhydrazone) | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| 3b | 4-F | 0.086 | 0.221 |

| 3e | 4-Cl | Not specified | Not specified |

This table is generated based on data for illustrative thiazole derivatives to show the principle of SAR. nih.gov

Computational Insights in Lead Optimization

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new, more potent analogs. Molecular docking, for example, can predict the binding mode of a ligand within the active site of a target protein, offering a structural basis for its activity.

In studies of thiazole-based inhibitors, molecular docking has been used to visualize interactions with target enzymes like cholinesterases or kinases. academie-sciences.frresearchgate.net These models can reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking that stabilize the ligand-protein complex. For instance, docking studies on a thiazole derivative acting as a tubulin polymerization inhibitor confirmed that the compound fits properly into the colchicine binding site, explaining its mechanism of action at a molecular level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties of the compounds with their biological activities. These models help in predicting the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial in the early stages to assess the drug-likeness of the designed molecules, ensuring that optimized compounds have favorable pharmacokinetic profiles. mdpi.com

By integrating iterative cycles of chemical synthesis, biological evaluation, and computational analysis, researchers can systematically refine the structure of a lead compound like this compound. This multi-pronged strategy, combining empirical SAR with predictive computational insights, accelerates the journey from a preliminary hit to a highly optimized drug candidate with enhanced efficacy and a better safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Benzyl-4-bromo-1,3-thiazol-2-amine, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer: The compound can be synthesized via cyclization of thiourea derivatives with α-bromoketones. Key parameters include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Reaction optimization should prioritize minimizing byproducts like unsubstituted thiazoles, which arise from incomplete benzylation .

Q. How is the molecular structure of this compound validated using spectroscopic techniques?

- Methodological Answer:

- 1H NMR : Aromatic protons (benzyl and thiazole rings) appear as multiplets in δ 6.8–7.5 ppm, while the NH group shows a broad singlet near δ 4.2–5.0 ppm.

- IR : Stretching frequencies for C=N (1620–1630 cm⁻¹) and C-Br (690–700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 269.16 (M+H⁺) validate the molecular formula (C₁₀H₉BrN₂S) .

Q. What strategies are recommended for resolving discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer: Cross-validate using complementary techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA).

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C 44.63%, H 3.37%, N 10.41%, S 11.91%). Discrepancies >0.3% indicate impurities requiring recrystallization or repurification .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound and its impact on molecular interactions?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C-Br ≈ 1.90 Å) and dihedral angles between the benzyl and thiazole rings. Monoclinic systems (space group P21) are typical, with cell parameters similar to related thiazol-2-amine derivatives (e.g., a = 6.1–6.5 Å, b = 7.4–7.8 Å). Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess disorder .

Q. What computational approaches are suitable for modeling the electronic effects of the bromine substituent on the thiazole ring’s reactivity?